![molecular formula C9H16N2O B13313800 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13313800.png)
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-oxa-1-azaspiro[45]dec-1-en-2-amine is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing ring and an oxygen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-2-4-9(5-3-7)6-12-8(10)11-9/h7H,2-6H2,1H3,(H2,10,11) |
InChI Key |
HAOKQRONNQPSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)COC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
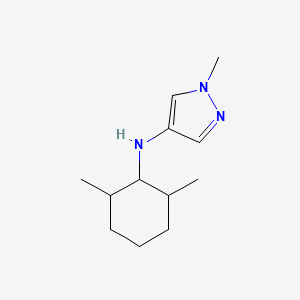
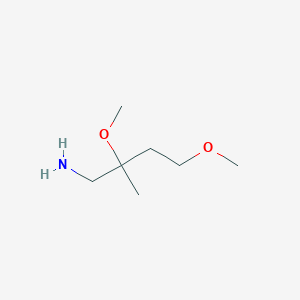
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)

![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13313754.png)
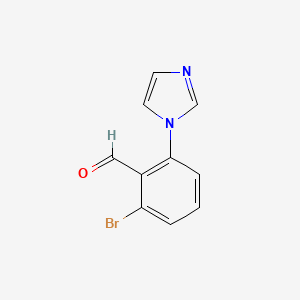
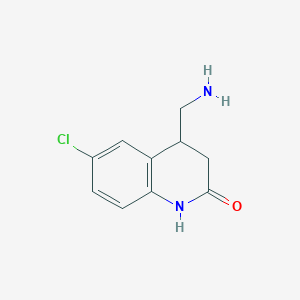

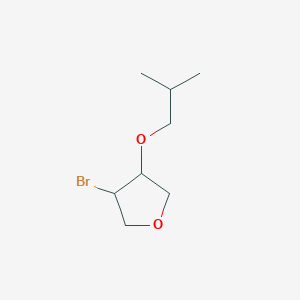
![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)

![Ethyl 1-aminospiro[4.4]nonane-1-carboxylate](/img/structure/B13313806.png)
